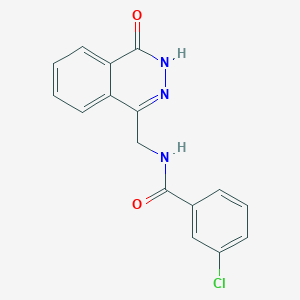
3-chloro-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as Compound A and has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Anticancer Research
One area of research application for derivatives similar to 3-chloro-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide includes anticancer evaluations. A study involved the synthesis and characterization of derivatives for in vitro anticancer evaluation against various cancer cell lines, demonstrating activity against breast cancer cells. This suggests a potential application of the compound in developing anticancer therapies (Salahuddin et al., 2014).
Photocatalytic Degradation
Another application is in the field of environmental science, where derivatives of this compound are used in photocatalytic degradation processes. Research has shown that certain adsorbents can enhance the rate of mineralization of pollutants, suggesting the compound's utility in environmental cleanup and pollution control (Torimoto et al., 1996).
Anti-inflammatory and Neuroleptic Activity
Research has also been conducted on the anti-inflammatory and neuroleptic activities of derivatives, indicating potential therapeutic applications for inflammatory conditions and psychiatric disorders. Compounds with similar structures have been evaluated for their effects, offering insights into new drug development (Kalsi et al., 1990).
Sensing and Detection
Derivatives of this compound have been explored for their colorimetric sensing abilities, particularly for detecting fluoride anions in solution. This application is crucial for environmental monitoring and safety assessments, demonstrating the compound's utility beyond biomedical research (Younes et al., 2020).
Anticonvulsant Research
Another research application includes the evaluation of anticonvulsant activities, where derivatives were assessed using various models. This research provides a foundation for developing new treatments for epilepsy and related seizure disorders (Scott et al., 1993).
Propriétés
IUPAC Name |
3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-5-3-4-10(8-11)15(21)18-9-14-12-6-1-2-7-13(12)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZLGSZQDOAPDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2382205.png)
![3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2382208.png)

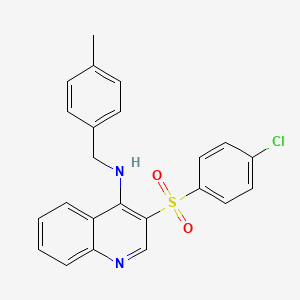

![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)

![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
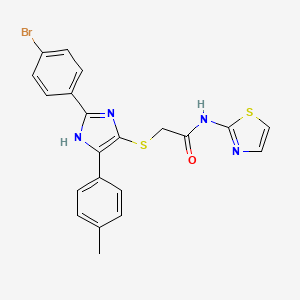
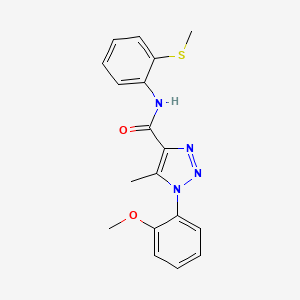
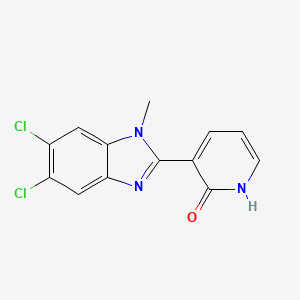
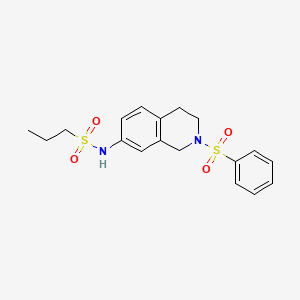
![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)
![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)